molecular formula C10H11BrO2 B7968672 2-Bromo-6-(propan-2-yloxy)benzaldehyde

2-Bromo-6-(propan-2-yloxy)benzaldehyde

Cat. No.: B7968672
M. Wt: 243.10 g/mol
InChI Key: NHOFUDQYLZTJHO-UHFFFAOYSA-N
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Description

2-Bromo-6-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromine atom and a propan-2-yloxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde typically involves the bromination of 6-(propan-2-yloxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-6-(propan-2-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-6-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(propan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The propan-2-yloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

2-Bromo-6-(propan-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

2-bromo-6-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOFUDQYLZTJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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